D-Fructofuranose,2,6-bis(dihydrogen phosphate), also known as D-fructose 1,6-bisphosphate, is a significant organic compound belonging to the class of hexose phosphates. It is characterized by the presence of two phosphate groups attached to the fructose molecule at the 2 and 6 positions. This compound plays a crucial role in cellular metabolism, particularly in glycolysis and gluconeogenesis.
D-Fructofuranose,2,6-bis(dihydrogen phosphate) is primarily derived from the metabolic pathways of various organisms, including yeast (Saccharomyces cerevisiae) and other eukaryotic cells. It is produced through enzymatic reactions involving fructose and ATP (adenosine triphosphate), specifically catalyzed by the enzyme phosphofructokinase.
D-Fructofuranose,2,6-bis(dihydrogen phosphate) can be synthesized through various biochemical pathways:
The synthesis typically requires controlled pH and temperature conditions to ensure optimal enzyme activity. The reaction can be monitored using chromatographic techniques to confirm the formation of D-fructofuranose,2,6-bis(dihydrogen phosphate).
D-Fructofuranose,2,6-bis(dihydrogen phosphate) has a complex molecular structure characterized by:
C(C(C(C(=O)COP(O)(O)=O)(O)COP(O)(O)=O)(O)(C(=O)COP(O)(O)=O))
The compound consists of a fructose backbone with two phosphate groups esterified at positions 2 and 6.
The structural formula indicates that it exists predominantly in solid state at room temperature and is characterized by its polar nature due to the presence of multiple hydroxyl and phosphate groups.
D-Fructofuranose,2,6-bis(dihydrogen phosphate) participates in several biochemical reactions:
These reactions are crucial for energy production and metabolic regulation within cells. The compound's role as an allosteric activator for key glycolytic enzymes highlights its importance in metabolic pathways.
The mechanism of action for D-fructofuranose,2,6-bis(dihydrogen phosphate) primarily revolves around its involvement in energy metabolism:
The compound’s ability to modulate enzyme activity is critical for maintaining homeostasis within cellular environments.
D-Fructofuranose,2,6-bis(dihydrogen phosphate) exhibits properties typical of phosphates:
D-Fructofuranose,2,6-bis(dihydrogen phosphate) has several scientific uses:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: